molecular formula C12H9F2NO2S B5843882 N-(2,6-difluorophenyl)benzenesulfonamide

N-(2,6-difluorophenyl)benzenesulfonamide

Cat. No.: B5843882
M. Wt: 269.27 g/mol
InChI Key: QVRVCGMOKLPWGB-UHFFFAOYSA-N
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Description

N-(2,6-Difluorophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with two fluorine atoms at the 2- and 6-positions on the aniline moiety. This compound is part of a broader class of aryl sulfonamides, which are studied for their structural diversity and applications in medicinal chemistry, materials science, and agrochemicals. The presence of fluorine atoms enhances electronegativity and influences molecular conformation, hydrogen bonding, and biological activity .

Properties

IUPAC Name

N-(2,6-difluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2S/c13-10-7-4-8-11(14)12(10)15-18(16,17)9-5-2-1-3-6-9/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRVCGMOKLPWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,6-difluorophenyl)benzenesulfonamide can be synthesized by reacting 2,6-difluorobenzenesulfonyl chloride with ammonium hydroxide. The reaction typically involves the use of 29% ammonium hydroxide under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process involving 2,6-difluorobenzenesulfonyl chloride and ammonium hydroxide can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzenesulfonamides.

Scientific Research Applications

Antiviral Activity

Recent studies have demonstrated that N-(2,6-difluorophenyl)benzenesulfonamide exhibits potent antiviral properties against various strains of influenza viruses, including H1N1 and H5N1. In vitro experiments showed that the compound significantly reduced viral mRNA levels and protein expression in infected human bronchial epithelial cells, suggesting its potential as an antiviral therapeutic agent .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Research indicates that it can induce cytotoxicity in cancer cell lines, such as FaDu hypopharyngeal tumor cells, through mechanisms involving apoptosis induction. This suggests that modifications to the compound could lead to more effective anticancer agents .

Drug Design

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for the development of drugs targeting specific diseases by modifying the sulfonamide moiety or the fluorinated phenyl ring .

Therapeutic Applications

Patents have been filed detailing the use of benzenesulfonamide derivatives as therapeutic agents for conditions such as cancer and infectious diseases. These compounds are being explored for their efficacy in clinical settings .

Industrial Applications

The compound is utilized in the production of specialty chemicals and dyes due to its unique chemical structure. Its ability to undergo various chemical reactions makes it valuable in industrial chemistry for synthesizing complex organic molecules .

Case Studies and Research Findings

StudyApplicationFindings
AntiviralSignificant reduction in influenza virus replication; IC50 = 16.79 nM
AnticancerInduced apoptosis in FaDu cells; better cytotoxicity than standard drugs
Drug DevelopmentExplored as an intermediate for new drug formulations targeting specific diseases

Mechanism of Action

N-(2,6-difluorophenyl)benzenesulfonamide exerts its effects primarily by inhibiting the enzyme carbonic anhydrase. This inhibition disrupts the enzyme’s ability to catalyze the reversible hydration of carbon dioxide, affecting various physiological processes . The molecular targets and pathways involved include the active site of carbonic anhydrase, where the compound binds and inhibits the enzyme’s activity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Parameters and Conformational Analysis

Torsion Angles and Ring Tilts
  • N-(2,6-Difluorophenyl)benzenesulfonamide: The C—SO₂—NH—C torsion angle and inter-ring tilt are critical for molecular packing.
  • N-(2,6-Dimethylphenyl)benzenesulfonamide : Shows a smaller torsion angle (-78.7°) and a comparable tilt of 44.9°, indicating that methyl substituents induce less steric hindrance than halogens .
  • N-(2,4-Dichlorophenyl)benzenesulfonamide : Exhibits two distinct torsion angles (-62.1° and 60.7°) and larger ring tilts (70.8° and 74.8°), highlighting positional isomer effects .

Table 1: Structural Comparisons of Selected Sulfonamides

Compound Torsion Angle (°) Ring Tilt (°) Key Substituents
This compound Data pending Data pending 2,6-F₂ on aniline
N-(2,6-Dichlorophenyl)benzenesulfonamide 82.5 43.5 2,6-Cl₂ on aniline
N-(2,6-Dimethylphenyl)benzenesulfonamide -78.7 44.9 2,6-(CH₃)₂ on aniline
N-(2,4-Dichlorophenyl)benzenesulfonamide -62.1, 60.7 70.8, 74.8 2,4-Cl₂ on aniline
Hydrogen Bonding and Crystal Packing

Sulfonamides commonly form N—H···O(S) hydrogen bonds, leading to dimeric or chain-like crystal structures. For example:

  • N-(2,6-Dichlorophenyl)benzenesulfonamide forms chains via N—H···O(S) interactions, stabilizing its lattice .
  • N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide adopts a helical chain structure through similar hydrogen bonds .

Substituent Effects on Physical and Chemical Properties

Melting Points and Thermal Stability
  • 4-((7-(2,6-Difluorophenyl)-triazolo[1,5-a]pyrimidin-2-yl)amino)benzenesulfonamide (1i): Melts at 248–250°C, with UV λₘₐₓ at 355 nm, indicating extended conjugation .

Table 2: Thermal and Electronic Properties

Compound Melting Point (°C) UV λₘₐₓ (nm) Notable Features
Compound 1i 248–250 355 Triazolopyrimidine core
N-(2,6-Difluorophenyl)formamide Not reported N/A Twisted amide-pyridine

Biological Activity

N-(2,6-difluorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article examines its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a difluorophenyl moiety. The presence of fluorine atoms enhances its chemical stability and potential biological interactions.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase (CA), an enzyme crucial for regulating pH and fluid balance in biological systems. This inhibition disrupts the enzyme's ability to catalyze the reversible hydration of carbon dioxide, leading to altered physiological processes such as:

  • Altered acid-base balance : Inhibition of CA affects bicarbonate formation and carbon dioxide excretion.
  • Impact on cancer cell proliferation : By disrupting pH regulation in tumor microenvironments, this compound may hinder cancer cell growth.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzenesulfonamides exhibit significant anticancer properties. For instance, compounds structurally similar to this compound showed promising activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
17aMCF-70.65
17bMCF-72.41

These results indicate that modifications in the sulfonamide structure can lead to enhanced selectivity and potency against specific cancer types .

Antiviral Activity

This compound has also been investigated for its antiviral properties. Aryl sulfonamides have shown effectiveness against various influenza virus strains, significantly reducing viral mRNA levels in infected cells:

  • Influenza Virus : The compound demonstrated an IC50 value of 16.79 nM against H1N1 strains, indicating strong antiviral activity .

Case Studies

  • Anticancer Efficacy : In vitro studies evaluated the effects of this compound on MCF-7 breast cancer cells. The compound inhibited cell proliferation in a dose-dependent manner, highlighting its potential as a therapeutic agent in oncology.
  • Cardiovascular Impact : Research involving isolated rat heart models assessed the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance. Results indicated that certain derivatives could decrease perfusion pressure significantly compared to controls, suggesting cardiovascular applications .

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for difluorophenyl and benzene rings) and NH protons (δ ~10–11 ppm, broad singlet).
  • IR Spectroscopy : Confirm sulfonamide group via S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and N–H stretch (~3300 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to verify molecular weight (C₁₂H₁₀F₂NO₂S; calc. 279.28 g/mol).

Advanced: How do fluorine substituents influence the molecular conformation and intermolecular interactions compared to chloro or methyl analogs?

Methodological Answer :
Fluorine’s electronegativity and small size significantly alter:

  • Torsion Angles : In N-(2,6-difluorophenyl) derivatives, the C—SO₂—NH—C angle deviates less (~43–60°) compared to bulkier substituents (e.g., -Cl or -CH₃ groups in ).
  • Hydrogen Bonding : Fluorine reduces electron density on the NH group, weakening N—H···O interactions compared to chloro analogs.
  • Crystal Packing : Fluorine’s para-directing effects may favor specific stacking modes (e.g., edge-to-face vs. face-to-face π interactions) .
    Experimental Design :
  • Synthesize analogs (e.g., 2,6-Cl, 2,6-CH₃) and compare crystal structures to isolate substituent effects.

Advanced: What computational approaches are used to study interactions between this compound and biological targets?

Q. Methodological Answer :

  • Molecular Docking : Screen against enzymes like triose phosphate isomerase (). Use AutoDock Vina with parameters:
    • Grid Box : Centered on active site (e.g., catalytic residues).
    • Scoring Function : Evaluate binding affinity (ΔG) and pose validity via RMSD clustering.
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to analyze hydrogen-bond persistence and conformational flexibility .

Advanced: What are the challenges in resolving structural ambiguities in sulfonamide derivatives using crystallographic data?

Q. Methodological Answer :

  • Disorder in Aromatic Rings : Fluorine’s small size may lead to positional disorder. Mitigate by collecting high-resolution data (<1.0 Å) and refining anisotropic displacement parameters.
  • Hydrogen Atom Positioning : Use SHELXL’s restraints (e.g., DFIX for N–H distances) or neutron diffraction for precise H-atom localization .
  • Twinned Crystals : Test for twinning via ROTAX in PLATON and refine using TWIN laws .

Advanced: How can researchers assess the acute toxicity of this compound in laboratory settings?

Q. Methodological Answer :

  • In Silico Prediction : Use QSAR models (e.g., TEST by EPA) or databases like to estimate LD₅₀ based on structural analogs.
  • In Vitro Assays :
    • MTT Assay : Test cytotoxicity in human cell lines (e.g., HEK293) at 1–100 µM concentrations.
    • Ames Test : Screen for mutagenicity using Salmonella strains TA98/TA100.
  • Handling Precautions : Use PPE (gloves, goggles) and fume hoods, as sulfonamides may irritate mucous membranes .

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